Cinprazole

Lipophilicity Membrane permeability Drug distribution

Cinprazole (CAS 51493-19-7, molecular formula C30H32N4O) is a benzimidazole-derived proton pump inhibitor (PPI) that acts as an analog of omeprazole. It irreversibly inhibits the gastric H+/K+ ATPase enzyme system to suppress acid secretion, positioning it within the established PPI pharmacologic class for acid-related disorders.

Molecular Formula C30H32N4O
Molecular Weight 464.6 g/mol
CAS No. 51493-19-7
Cat. No. B1617615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinprazole
CAS51493-19-7
Molecular FormulaC30H32N4O
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H32N4O/c35-29(26-13-5-2-6-14-26)17-19-34-28-16-8-7-15-27(28)31-30(34)24-33-22-20-32(21-23-33)18-9-12-25-10-3-1-4-11-25/h1-16H,17-24H2
InChIKeyVIAYOUBFHWUVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinprazole (CAS 51493-19-7): Procurement-Ready Profile of a Benzimidazole-Derived Proton Pump Inhibitor


Cinprazole (CAS 51493-19-7, molecular formula C30H32N4O) is a benzimidazole-derived proton pump inhibitor (PPI) that acts as an analog of omeprazole [1]. It irreversibly inhibits the gastric H+/K+ ATPase enzyme system to suppress acid secretion, positioning it within the established PPI pharmacologic class for acid-related disorders [2]. Characterized by a molecular weight of 464.6 g/mol and a predicted logP of 5.14, Cinprazole presents a distinct physicochemical fingerprint among PPI candidates [3]. Originally investigated by Delalande S.A. in the 1970s, the compound remains available as a research-grade chemical with no current clinical trial activity reported [4][5].

Why 'Any PPI' Cannot Replace Cinprazole in Experimental Systems: Physicochemical Divergence and Structural Specificity


Proton pump inhibitors (PPIs) are not a monolithic class; substitutions among omeprazole, lansoprazole, pantoprazole, and investigational analogs carry significant risk of altering experimental outcomes due to widely divergent physicochemical properties [1]. Cinprazole exemplifies this divergence with a calculated logP of 5.14—approximately 1.7- to 2.3-fold higher than approved PPIs—and a topological polar surface area (tPSA) of 41–42 Ų, roughly half that of omeprazole or pantoprazole [2]. These differences in lipophilicity and polarity directly impact membrane permeability, tissue distribution, and pharmacokinetic behavior [1]. Moreover, Cinprazole's unique N-cinnamylpiperazine substituent (absent from all major PPIs) introduces potential for distinct receptor interactions or off-target profiles that cannot be predicted from class-level assumptions [3]. For researchers seeking reproducible acid-suppression models or evaluating novel PPI scaffolds, generic substitution with a more polar, lower-logP PPI will not recapitulate the experimental conditions for which Cinprazole is selected .

Cinprazole Differentiated Evidence: Quantitative Physicochemical and Structural Comparison vs. Approved PPIs


Cinprazole Exhibits 1.8× to 2.6× Higher Lipophilicity (logP) Than Marketed PPIs, Predicting Altered Membrane Permeability

Cinprazole demonstrates a calculated logP of 5.14, which is substantially more lipophilic than the three most widely prescribed PPIs: omeprazole (logP 2.9), lansoprazole (xlogp 2.8), and pantoprazole (cLogP 1.98–2.88 depending on the source) [1][2][3][4]. This quantitative difference indicates that Cinprazole will partition into lipid bilayers and hydrophobic compartments more readily than its comparators, a property that can affect cellular uptake, tissue accumulation, and metabolic stability [5].

Lipophilicity Membrane permeability Drug distribution logP

Cinprazole Displays Approximately Half the Polar Surface Area of Omeprazole and Pantoprazole, Suggesting Reduced Aqueous Solubility and Enhanced BBB Penetration Potential

The topological polar surface area (tPSA) of Cinprazole is 41 Ų (pH 0) or 42 Ų (pH 6.4), which is significantly lower than the tPSA of omeprazole (77 Ų) and pantoprazole (105.54 Ų) [1][2][3]. tPSA values below 60–70 Ų are empirically associated with increased potential for blood-brain barrier (BBB) penetration [4]. Consequently, Cinprazole's reduced tPSA, combined with its high logP, predicts a greater likelihood of CNS exposure compared to more polar PPIs—a relevant consideration for studies investigating gastric acid regulation and potential neurological side effects or off-target actions.

Polar surface area Blood-brain barrier tPSA Solubility

Cinprazole's N-Cinnamylpiperazine Substituent Confers a Structurally Unique Scaffold Absent from All Approved PPIs

Cinprazole contains an N-cinnamylpiperazine moiety attached to the benzimidazole core, as reflected in its IUPAC name: 1-phenyl-3-[2-[[4-(3-phenylprop-2-enyl)piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one [1]. In contrast, omeprazole, lansoprazole, pantoprazole, rabeprazole, and esomeprazole feature pyridine-based substituents linked via a methylsulfinyl bridge [2]. This cinnamylpiperazine group is not merely a lipophilic extension but introduces a tertiary amine (piperazine) with potential for additional hydrogen bonding and electrostatic interactions, as well as the unsaturated cinnamyl group that can participate in π-π stacking or act as a Michael acceptor [3].

Structural biology Benzimidazole derivative Cinnamyl group Piperazine

Cinprazole Molecular Weight (464.6 Da) is 26–35% Higher Than Approved PPIs, Potentially Affecting Diffusion and Excipient Compatibility

Cinprazole has a molecular weight of 464.6 Da, which is 26% greater than pantoprazole (383.4 Da), 29% greater than lansoprazole (369.4 Da), and 35% greater than omeprazole (345.0 Da) [1][2][3][4]. Higher molecular weight compounds generally exhibit slower passive diffusion and may require different excipient strategies for solubility enhancement or sustained release [5]. In cell culture or in vivo dosing, this mass difference could translate to altered absorption kinetics or tissue retention.

Molecular weight Formulation Diffusion Excipient

Cinprazole Shows Zero Clinical Trial Activity and No ChEMBL Bioactivity Data, Distinguishing It as a Pure Research Probe

According to the ZINC database, 'This substance has not been detected to have been used in any clinical trials' and 'There is currently no predicted activity for this compound' based on ChEMBL 20 [1]. In contrast, omeprazole, lansoprazole, and pantoprazole are FDA-approved drugs with extensive clinical data and defined therapeutic windows. This lack of clinical annotation makes Cinprazole a cleaner research probe for mechanistic studies, as it eliminates confounding factors associated with known drug metabolism, transporter interactions, or off-target effects documented in clinical populations.

Clinical trial Bioactivity ChEMBL Research tool

Cinprazole (51493-19-7) Optimal Use Cases Derived from Quantitative Differentiation Evidence


Probe for Structure-Activity Relationship (SAR) Studies of Novel PPI Scaffolds

Cinprazole's unique N-cinnamylpiperazine substituent, high logP (5.14), and low tPSA (41 Ų) distinguish it from all approved PPIs [1][2][3]. It serves as an ideal reference compound for SAR programs exploring modifications to the benzimidazole core that enhance lipophilicity or alter hydrogen-bonding capacity. Researchers synthesizing next-generation PPIs can benchmark their compounds against Cinprazole's physicochemical profile to evaluate the impact of structural changes on acid-suppression potency and off-target liability .

Investigating the Gastrointestinal-CNS Axis in Acid Secretion Regulation

With a tPSA of 41–42 Ų—well below the 60–70 Ų threshold associated with BBB permeability—and a logP of 5.14, Cinprazole is predicted to have greater central nervous system accessibility than omeprazole (tPSA 77 Ų) or pantoprazole (tPSA 105.5 Ų) [1][4][5]. This makes it a candidate tool for animal studies exploring the interplay between gastric acid suppression and CNS-mediated effects, such as nausea signaling, appetite regulation, or the neurological side effects sometimes observed with PPIs [6].

Cell-Based Assays Requiring High Lipophilic Compound Penetration

Cinprazole's logP of 5.14 is 1.8–2.6× greater than that of omeprazole, lansoprazole, or pantoprazole, predicting enhanced passive diffusion across lipid bilayers [2][7]. In cell culture models where rapid intracellular accumulation or access to hydrophobic subcellular compartments (e.g., endoplasmic reticulum) is desired, Cinprazole may outperform more polar PPIs. It is particularly suited for experiments in primary gastric parietal cells or gastric organoids where acid secretion inhibition must be robust and reproducible [8].

Formulation Development for High-LogP, Low-tPSA Drug Candidates

Cinprazole's molecular weight (464.6 Da) and logP (5.14) place it near the upper limits of Lipinski's Rule of Five [9]. Formulation scientists can use Cinprazole as a model compound to develop solubility-enhancement strategies (e.g., lipid-based formulations, amorphous solid dispersions) for lipophilic, high-molecular-weight PPIs. Comparative studies with lower-logP PPIs can quantify the impact of lipophilicity on dissolution, bioavailability, and excipient compatibility [1].

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